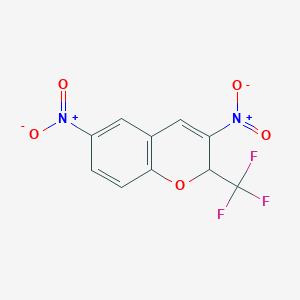
3,6-dinitro-2-(trifluoromethyl)-2H-chromene
Descripción general
Descripción
3,6-dinitro-2-(trifluoromethyl)-2H-chromene, also known as DTTC, is a synthetic compound that has gained attention in scientific research due to its unique chemical properties. DTTC belongs to the class of chromenes, which are heterocyclic compounds containing a benzene ring fused to a pyran ring. The trifluoromethyl group in DTTC enhances its lipophilicity, making it an attractive molecule for drug development and biological studies.
Aplicaciones Científicas De Investigación
Cycloaddition Reactions : A study by Korotaev et al. (2010) found that 3,6-dinitro-2-(trifluoromethyl)-2H-chromene can undergo heterodiene cycloaddition with ethyl vinyl ether under solvent-free conditions, resulting in novel cyclic nitronates. The reaction was noted for its high stereoselectivity and good yield, demonstrating the compound's utility in creating complex molecular structures (Korotaev et al., 2010).
Domino Reactions : Korotaev et al. (2013) detailed a domino reaction of 3,6-dinitro-2-(trifluoromethyl)-2H-chromenes with malononitriles, leading to the synthesis of functionalized 6-(trifluoromethyl)-6H-dibenzo[b,d]pyrans. This study showcases the compound's role in synthesizing novel organic structures with potential applications in materials science and pharmaceuticals (Korotaev et al., 2013).
Cytotoxicity Evaluation : Baryshnikova et al. (2014) synthesized a series of 3-nitro-2-trifluoromethyl-2H-chromenes and evaluated their cytotoxicity against human tumor cell lines. This research indicates the potential of these compounds in developing new anticancer agents (Baryshnikova et al., 2014).
- phenyl-2-(trifluoromethyl)-2H-chromenes, demonstrating its reactivity with various nucleophiles. This research provides insights into the versatile chemical reactions of this compound, which could be valuable in the development of new synthetic routes for complex molecules (Barkov et al., 2016).
Chromeno[3,4-c][1,2]oxazine-N-oxides Synthesis : Korotaev et al. (2014) explored the synthesis of chromeno[3,4-c][1,2]oxazine-N-oxides through a formal [4+2] cycloaddition reaction of 3-nitro-2-trihalomethyl-2H-chromenes. The study emphasizes the compound's role in generating novel chemical structures with potential applications in drug design and material sciences (Korotaev et al., 2014).
Synthesis of Novel 2H-Chromene Derivatives : Reddy et al. (2014) synthesized a series of 2H-chromene derivatives, starting from salicylaldehyde and ethyl-4,4,4-trifluoroacetoacetate, and evaluated their cytotoxic activity against human cancer cell lines. This study highlights the potential of 3,6-dinitro-2-(trifluoromethyl)-2H-chromene derivatives in medicinal chemistry (Reddy et al., 2014).
Propiedades
IUPAC Name |
3,6-dinitro-2-(trifluoromethyl)-2H-chromene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F3N2O5/c11-10(12,13)9-7(15(18)19)4-5-3-6(14(16)17)1-2-8(5)20-9/h1-4,9H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOLCFTMDTQWGRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C=C(C(O2)C(F)(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F3N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-dinitro-2-(trifluoromethyl)-2H-chromene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-1-(4-phenoxyphenyl)ethanone](/img/structure/B4753680.png)
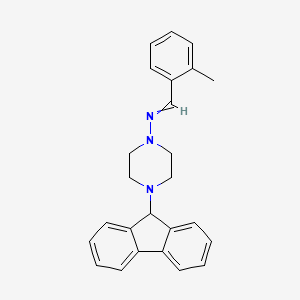
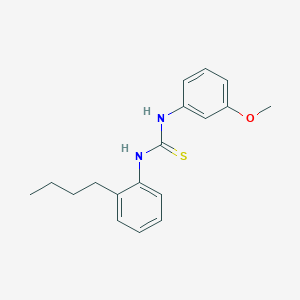
![methyl 2-[({[4,5-dimethoxy-2-(methoxycarbonyl)phenyl]amino}carbonothioyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B4753698.png)
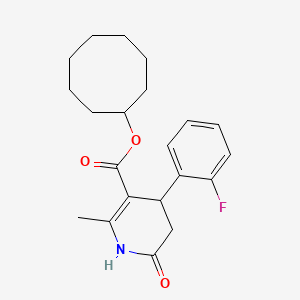
![2-[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-5-(2-furyl)-1,3,4-oxadiazole](/img/structure/B4753714.png)
![2,3,5-trimethyl-7H-furo[3,2-g]chromene-7-thione](/img/structure/B4753715.png)
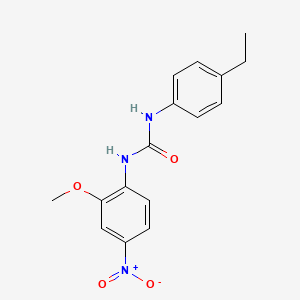
![N-(3-fluorophenyl)-2-[5-(2-methoxyphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B4753728.png)
![3-{4-[(dimethylamino)sulfonyl]phenyl}-N-(3-methoxyphenyl)propanamide](/img/structure/B4753734.png)
![2-chloro-4-{[2-(ethylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}phenyl acetate](/img/structure/B4753739.png)

![N-1,3-benzothiazol-2-yl-2-[(4-methyl-2-pyrimidinyl)thio]propanamide](/img/structure/B4753741.png)
![2-(4-chlorophenyl)-N-[3-(2,4-dichlorophenyl)-2-propen-1-ylidene]-1,3-benzoxazol-5-amine](/img/structure/B4753746.png)